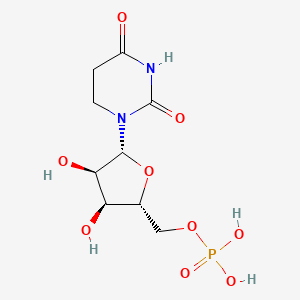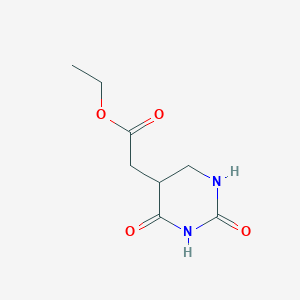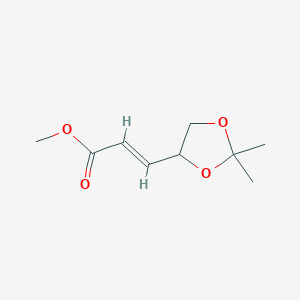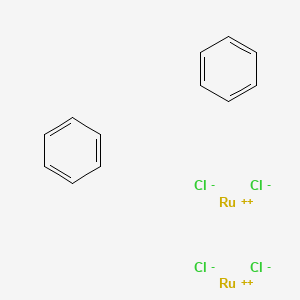
5,6-Dihydrouridine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-monophosphate, also known as uridylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridine 5’-monophosphate consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine 5’-monophosphate can be synthesized through various methods. One common method involves the decarboxylation of orotidine 5’-monophosphate, catalyzed by the enzyme orotidylate decarboxylase . Another method involves the reaction of cytidine monophosphate with sodium nitrite and deionized water, followed by the addition of acid and/or acid anhydride .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate often employs recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as URA5 and URA3, which encode enzymes involved in the biosynthesis of uridine 5’-monophosphate . The production process involves cultivating the yeast cells in a suitable medium, followed by the extraction and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Uridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine 5’-diphosphate and uridine 5’-triphosphate.
Reduction: It can be reduced to form deoxyuridine monophosphate.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium ferrocyanide under ultraviolet irradiation.
Reduction: Sodium borohydride in aqueous solution.
Substitution: Phosphorylating agents such as phosphoric acid.
Major Products:
Oxidation: Uridine 5’-diphosphate, uridine 5’-triphosphate.
Reduction: Deoxyuridine monophosphate.
Substitution: Various uridine derivatives.
Aplicaciones Científicas De Investigación
Uridine 5’-monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other pyrimidine nucleotides.
Biology: It plays a crucial role in RNA synthesis and cellular metabolism.
Medicine: It is used in the treatment of metabolic disorders such as orotic aciduria.
Industry: It is used as a food additive and in the production of pharmaceuticals.
Mecanismo De Acción
Uridine 5’-monophosphate exerts its effects through various molecular targets and pathways:
RNA Synthesis: It serves as a building block for RNA synthesis, which is essential for protein synthesis and cellular function.
Metabolic Pathways: It is involved in the synthesis of glycogen, phospholipids, and other vital biomolecules.
Enzymatic Reactions: It acts as a substrate for enzymes such as orotidylate decarboxylase and uridine phosphorylase, which are involved in nucleotide metabolism.
Comparación Con Compuestos Similares
Uridine 5’-monophosphate can be compared with other similar compounds, such as:
Cytidine 5’-monophosphate: Similar in structure but contains cytosine instead of uracil.
Adenosine 5’-monophosphate: Contains adenine instead of uracil.
Guanosine 5’-monophosphate: Contains guanine instead of uracil.
Uniqueness: Uridine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. It also has distinct applications in medicine and industry, making it a valuable compound for research and development .
Propiedades
Número CAS |
1036-48-2 |
|---|---|
Fórmula molecular |
C9H15N2O9P |
Peso molecular |
326.20 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H15N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
NBWDKGJHOHJBRJ-XVFCMESISA-N |
SMILES isomérico |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)









